Cyclohex-3-en-1-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclohex-3-en-1-yl-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2OS2/c1-13-11-21-17(18-13)22-12-14-7-9-19(10-8-14)16(20)15-5-3-2-4-6-15/h2-3,11,14-15H,4-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPXTDLSZNKJBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3CCC=CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclohex-3-en-1-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a complex organic compound featuring a thiazole moiety, a cyclohexene ring, and a piperidine structure. Its biological activity is of significant interest due to the potential therapeutic applications associated with thiazole derivatives, which have been shown to exhibit various pharmacological properties including anticancer, antimicrobial, and anticonvulsant activities.

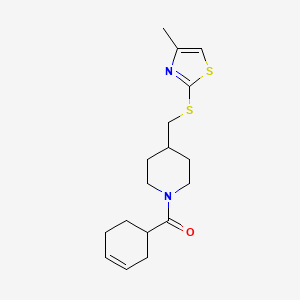

Chemical Structure

The compound can be represented structurally as follows:

Antitumor Activity

Research indicates that compounds containing thiazole rings can exhibit potent antitumor effects. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins. A study found that certain thiazole compounds showed IC50 values below that of doxorubicin, a standard chemotherapeutic agent, indicating their potential as effective anticancer drugs .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | A-431 |

| Doxorubicin | < 10 | Various |

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for anticonvulsant properties. In one study, several thiazole-integrated compounds were tested for their efficacy in preventing seizures induced by pentylenetetrazol (PTZ). The most active compound demonstrated a median effective dose (ED50) significantly lower than others tested, showcasing the importance of structural modifications in enhancing biological activity .

Antimicrobial Activity

The antimicrobial potential of thiazole-containing compounds has been documented, particularly against Gram-positive bacteria. For example, derivatives with specific substitutions on the thiazole ring exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ciprofloxacin .

| Pathogen | MIC (µg/mL) | Control MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | 2 |

| Escherichia coli | 3.12 - 12.5 | 2 |

The biological activities of cyclohexene and thiazole derivatives are often attributed to their ability to interact with specific biological targets:

- Apoptosis Induction : Thiazoles can modulate apoptotic pathways by influencing Bcl-2 family proteins.

- Ion Channel Modulation : Certain thiazole derivatives affect ion channels involved in neuronal excitability, contributing to their anticonvulsant effects.

- Inhibition of Enzymatic Activity : Thiazoles may inhibit enzymes critical for bacterial survival and proliferation.

Case Studies

Several studies have focused on the synthesis and evaluation of cyclohexene-thiazole hybrids:

- Study on Antitumor Activity : A series of synthesized thiazole-containing compounds showed promising results against human cancer cell lines, highlighting structure-activity relationships (SAR) that favor specific substituents for enhanced efficacy .

- Anticonvulsant Evaluation : In preclinical trials, certain derivatives demonstrated significant protection against PTZ-induced seizures, suggesting their potential use in epilepsy treatment .

- Antimicrobial Testing : A comprehensive evaluation of various thiazole derivatives against common pathogens revealed several candidates with MIC values indicating strong antibacterial activity .

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its structural features that may contribute to various pharmacological activities. The thiazole moiety, in particular, has been associated with diverse biological effects.

Antitumor Activity

Research indicates that thiazole derivatives exhibit promising antitumor properties. For instance, compounds containing thiazole rings have demonstrated cytotoxic effects against various cancer cell lines. Structural activity relationship (SAR) studies suggest that modifications to the thiazole structure can enhance its potency against specific tumors. The presence of electron-donating groups on the phenyl ring has been shown to increase cytotoxicity, making such derivatives potential candidates for cancer therapy .

Antimicrobial Properties

Thiazole-containing compounds have also been explored for their antimicrobial activities. Studies have reported that certain thiazole derivatives exhibit significant activity against a range of bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent effects. The SAR analysis highlights the importance of substituents on the thiazole ring in enhancing antimicrobial efficacy .

Pharmacological Applications

The pharmacological potential of cyclohex-3-en-1-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone) extends to several therapeutic areas:

Anticonvulsant Activity

Thiazole derivatives have been evaluated for anticonvulsant activity in various models. Certain compounds have shown effectiveness comparable to established anticonvulsants like sodium valproate. The mechanism of action appears to involve modulation of neurotransmitter systems, making these compounds interesting leads for developing new anticonvulsant medications .

Anti-inflammatory Effects

Compounds derived from thiazoles have been investigated for their anti-inflammatory properties. In vitro studies demonstrate that these compounds can inhibit key inflammatory mediators, suggesting their potential use in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound) typically involves multicomponent reactions that facilitate the incorporation of various functional groups essential for biological activity. The efficiency of these synthetic routes is crucial for optimizing yield and purity, which are vital for subsequent biological testing.

Table 1: Summary of Biological Activities and Corresponding MIC Values

| Compound | Biological Activity | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Thiazole Derivative A | Antitumor | 1.61 | |

| Thiazole Derivative B | Antimicrobial | 6.25 | |

| Thiazole Derivative C | Anticonvulsant | 24.38 |

Case Studies and Research Findings

Several studies underscore the potential applications of thiazole-containing compounds:

Case Study: Antitumor Activity

A study reported the synthesis of a series of thiazole derivatives that exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin against specific cancer cell lines. This suggests a promising avenue for developing new cancer therapies based on thiazole chemistry .

Case Study: Antimicrobial Efficacy

Another investigation highlighted the effectiveness of a novel thiazole derivative against resistant bacterial strains, showcasing its potential as a lead compound in antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core motifs such as piperidine-methanone scaffolds, thioether linkages, or heterocyclic substituents. Below is a detailed comparison based on molecular features, physicochemical properties, and available data:

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Core Scaffold Variations :

- The target compound uses a cyclohexene group, which introduces rigidity and lipophilicity absent in analogs like compound 28 (benzyl-piperidine) or pyrido-pyrimidine derivatives .

- Thiazole vs. Pyridine/Thiophene: The 4-methylthiazole-thioether in the target compound may offer distinct electronic and steric effects compared to pyridine (e.g., compound 28 ) or thiophene-based substituents (e.g., compounds). Thiazoles often improve bioavailability and target engagement in kinase inhibitors .

Substituent Effects :

- Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups in analogs (e.g., compound 28 ) enhance polarity and binding to hydrophobic pockets but may reduce cell permeability compared to the target’s cyclohexene .

- Sulfur Linkages : Thioethers (target compound) balance lipophilicity and metabolic stability, whereas sulfones (e.g., A1188972) increase polarity but may reduce membrane penetration .

Synthetic and Analytical Data: Compound 28 demonstrated high purity (>95% via HPLC) and precise HRMS alignment, suggesting robust synthetic protocols for piperidine-thioether systems . The target compound’s synthesis likely requires similar thiomethylation steps but with cyclohexene incorporation challenges.

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two key intermediates (Figure 1):

- Cyclohex-3-enecarbonyl derivative : Introduces the ketone functionality.

- 4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine : Provides the piperidine-thioether-thiazole scaffold.

Coupling these fragments via nucleophilic acyl substitution forms the final product.

Synthetic Routes

Synthesis of 4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine

Method A: Nucleophilic Substitution

Reagents :

- 4-(Chloromethyl)piperidine hydrochloride

- 4-Methylthiazole-2-thiol

- Potassium carbonate (K₂CO₃)

Procedure :

- Combine 4-(chloromethyl)piperidine hydrochloride (1.0 equiv) and 4-methylthiazole-2-thiol (1.2 equiv) in anhydrous acetonitrile.

- Add K₂CO₃ (2.0 equiv) and reflux at 80°C for 12–24 h under nitrogen.

- Filter, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Method B: Mitsunobu Reaction

Reagents :

- 4-(Hydroxymethyl)piperidine

- 4-Methylthiazole-2-thiol

- Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD)

Procedure :

Synthesis of Cyclohex-3-enecarbonyl Chloride

Reagents :

- Cyclohex-3-enecarboxylic acid

- Thionyl chloride (SOCl₂)

Procedure :

- Add SOCl₂ (3.0 equiv) dropwise to cyclohex-3-enecarboxylic acid in anhydrous dichloromethane (DCM).

- Reflux at 40°C for 3 h, then evaporate excess SOCl₂ under vacuum.

- Use acyl chloride directly without purification.

Purity : >95% (by ¹H NMR).

Coupling of Fragments

Reagents :

- 4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine

- Cyclohex-3-enecarbonyl chloride

- Triethylamine (TEA)

Procedure :

Optimization and Challenges

Critical Parameters

Characterization Data

Spectroscopic Analysis

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/H₂O, 70:30).

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Cyclohex-3-en-1-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the cyclohexene moiety to the piperidine-thiazole scaffold. Key steps include thioether bond formation (e.g., using Mitsunobu or nucleophilic substitution reactions) and subsequent purification via column chromatography or recrystallization. Optimization focuses on solvent choice (polar aprotic solvents like DMF), temperature control (40–80°C to avoid side reactions), and catalysts (e.g., Pd for cross-coupling). Characterization via -NMR, -NMR, and HPLC ensures purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer : X-ray crystallography (single-crystal analysis) provides definitive structural confirmation, as demonstrated in analogous thiazolidinone derivatives with resolved bond lengths and angles . Complementary techniques include:

- Mass spectrometry (HRMS) : To verify molecular weight.

- FT-IR : For functional group identification (e.g., C=O stretch at ~1650–1750 cm).

- 2D-NMR (COSY, HSQC) : To assign proton and carbon signals, particularly for the cyclohexene and piperidine moieties .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

- Methodological Answer : In vitro assays are recommended for initial screening:

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., SARS-CoV-2 main protease, if structurally relevant) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity and stability in target proteins?

- Methodological Answer :

- Molecular docking (AutoDock, Glide) : To model interactions with active sites (e.g., protease enzymes). Use PyMOL for visualization .

- Molecular Dynamics (MD) simulations (GROMACS) : Assess stability over 100+ ns trajectories; analyze RMSD and hydrogen bonding patterns .

- DFT calculations (Gaussian) : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How can impurity profiling be systematically conducted for this compound?

- Methodological Answer :

- HPLC-MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to detect impurities at 0.1% levels. Compare retention times and fragmentation patterns against standards .

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline conditions to identify degradation products .

Q. What experimental approaches resolve contradictions between computational predictions and observed biological data?

- Methodological Answer :

- Dose-response validation : Repeat assays with adjusted concentrations to rule out false negatives/positives.

- SAR studies : Synthesize analogs with modified substituents (e.g., methylthiazole to ethylthiazole) to test computational hypotheses .

- Co-crystallization : If binding is predicted but unobserved, attempt crystallography with the target protein to identify steric/electronic mismatches .

Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?

- Methodological Answer :

- Accelerated stability testing : Store the compound at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and quantify kinetics using Arrhenius equations .

- pH-dependent solubility : Use shake-flask method across pH 1–10; correlate with LogP values (e.g., XLogP3 ~1.3 for analogs) .

Q. What strategies enable structure-activity relationship (SAR) analysis for derivatives of this compound?

- Methodological Answer :

- Fragment-based design : Replace the cyclohexene ring with cyclopropane or aromatic groups to assess steric effects.

- Bioisosteric substitution : Swap the thiazole-thioether moiety with oxadiazole or triazole to evaluate electronic impacts on activity .

- Pharmacophore mapping (Discovery Studio) : Identify critical hydrogen bond donors/acceptors using aligned active/inactive analogs .

Q. How can crystallographic data inform conformational analysis of the compound in solution vs. solid state?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.